

# Eupalinolide B: A Comprehensive Review of its Bioactive Properties and Therapeutic Potential

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## Compound of Interest

Compound Name: Eupalinolide B

Cat. No.: B10789379

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## Abstract

**Eupalinolide B**, a sesquiterpene lactone isolated from the traditional medicinal herb *Eupatorium lindleyanum*, has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides an in-depth review of the current scientific literature on the bioactivity of **Eupalinolide B**. It consolidates quantitative data on its anticancer, anti-inflammatory, and neuroprotective effects, details the experimental protocols used in key studies, and visualizes the complex signaling pathways it modulates. The evidence presented herein underscores the potential of **Eupalinolide B** as a promising candidate for further preclinical and clinical investigation in the fields of oncology, immunology, and neurology.

## Introduction

**Eupalinolide B** (EB) is a germacrane-type sesquiterpene lactone, a class of natural products known for their wide range of biological effects.<sup>[1]</sup> Extracted from *Eupatorium lindleyanum*, a plant with a long history of use in traditional medicine for treating conditions like chronic bronchitis, EB has been the subject of modern pharmacological research to validate and understand its therapeutic mechanisms.<sup>[2][3]</sup> This document synthesizes the findings from numerous studies, focusing on the compound's potent bioactivities, including its anticancer, anti-inflammatory, and neuroprotective properties, to serve as a comprehensive resource for the scientific community.

## Anticancer Bioactivity

**Eupalinolide B** demonstrates significant cytotoxic and anti-proliferative effects across a variety of cancer cell lines, including hepatic, pancreatic, ovarian, and lung cancers.[1][4][5][6] Its anticancer activity is multifaceted, involving the induction of multiple forms of programmed cell death and the inhibition of metastasis.[2][7][8]

## In Vitro Cytotoxicity and Anti-proliferative Effects

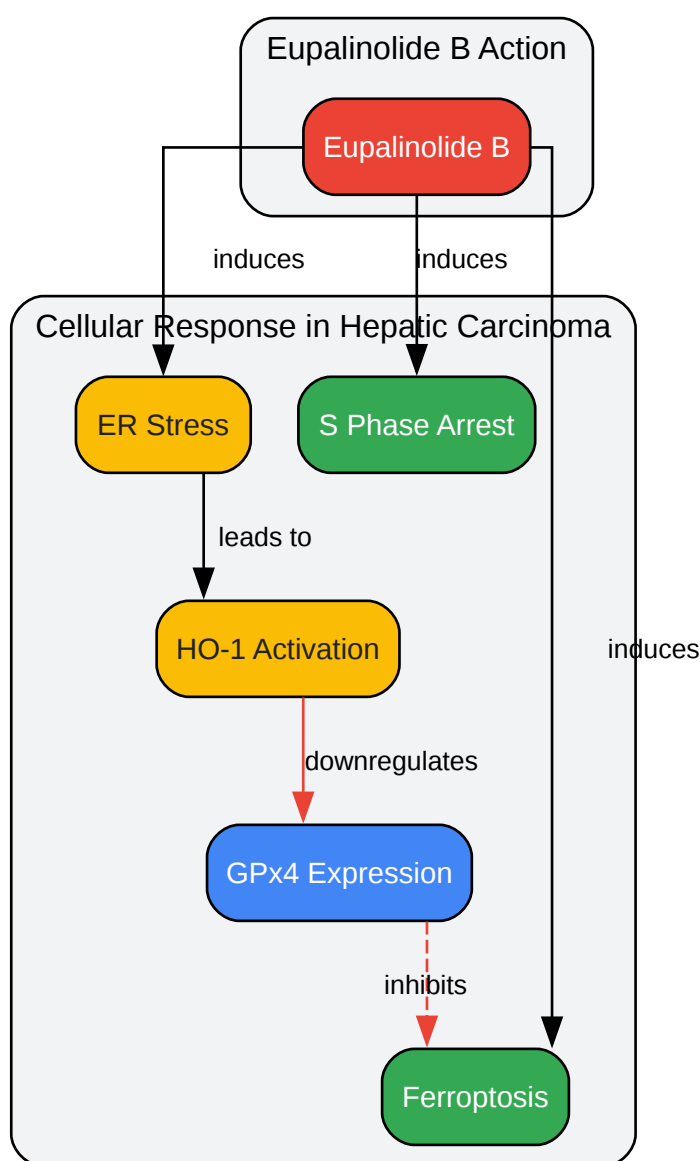
Quantitative data from various studies highlight the potent in vitro anticancer activity of **Eupalinolide B**. The half-maximal inhibitory concentration (IC<sub>50</sub>) values, a measure of the compound's potency, are summarized below.

Cancer Type	Cell Line	IC50 (μM)	Time Point (hours)	Reference
Hepatic Carcinoma	SMMC-7721	6-24 (Significant Inhibition)	24-72	[1]
HCCLM3	6-24 (Significant Inhibition)	24-72	[1]	
Pancreatic Cancer	MiaPaCa-2	<10 (Significant Inhibition)	24	[1]
PANC-1	<10 (Significant Inhibition)	24	[1]	
PL-45	<10 (Significant Inhibition)	24	[1]	
Ovarian Cancer	Anglne	Concentration-dependent inhibition	12, 24, 48	[5]
A2780	Concentration-dependent inhibition	12, 24, 48	[5]	
Various Tumors	P-388	0.17 (Eupalinilide L, related compound)	Not Specified	[6]
A-549 (Lung)	Potent Cytotoxicity	Not Specified	[4][6]	
BGC-823 (Gastric)	Potent Cytotoxicity	Not Specified	[4]	
HL-60 (Leukemia)	Potent Cytotoxicity	Not Specified	[4]	

## Mechanisms of Anticancer Action

**Eupalinolide B** employs several distinct mechanisms to inhibit cancer cell growth and survival.

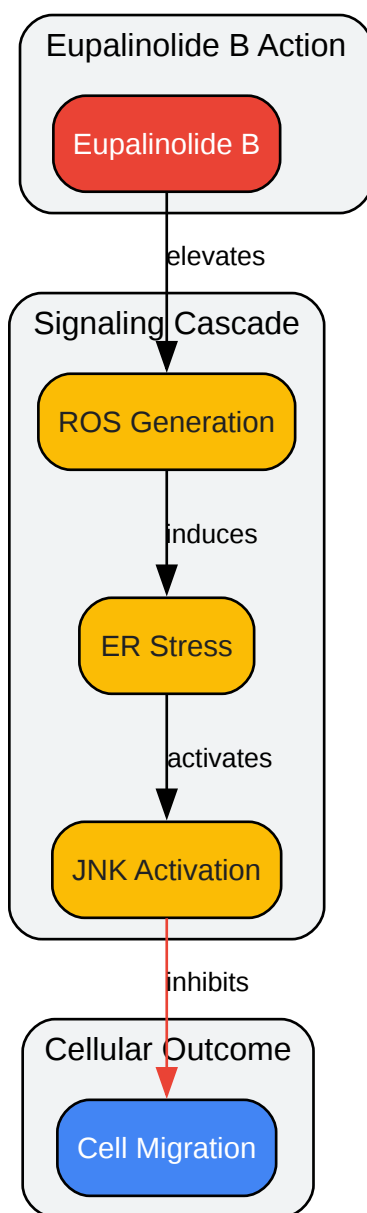
- Ferroptosis and Cell Cycle Arrest: In hepatic carcinoma cells (SMMC-7721 and HCCLM3), **Eupalinolide B** induces ferroptosis, a form of iron-dependent programmed cell death.[9][10] This is mediated by endoplasmic reticulum (ER) stress and the activation of Heme Oxygenase-1 (HO-1), which leads to a decrease in the expression of Glutathione Peroxidase 4 (GPx4), a key regulator of ferroptosis.[9] Concurrently, it blocks the cell cycle at the S phase.[9][10]

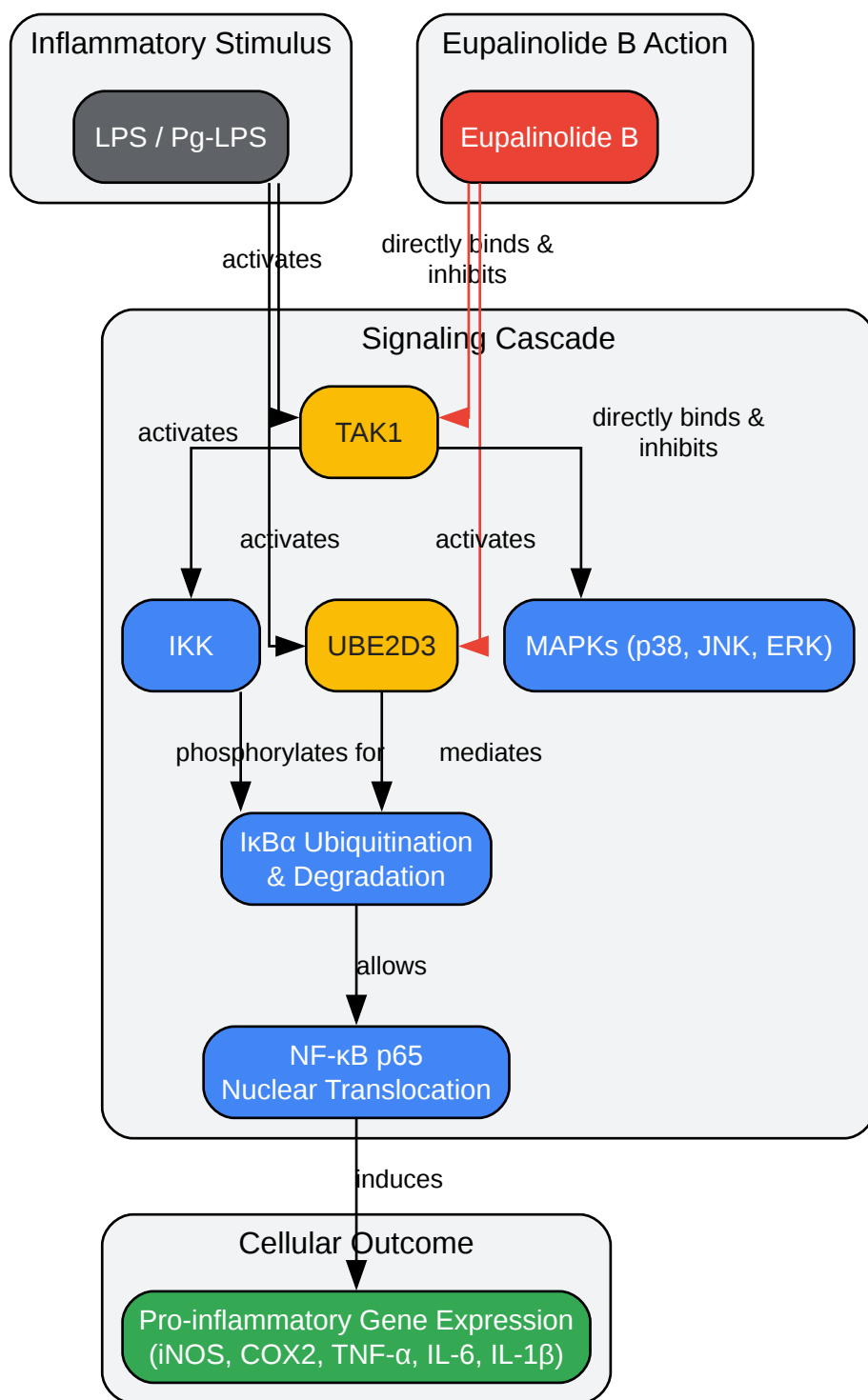


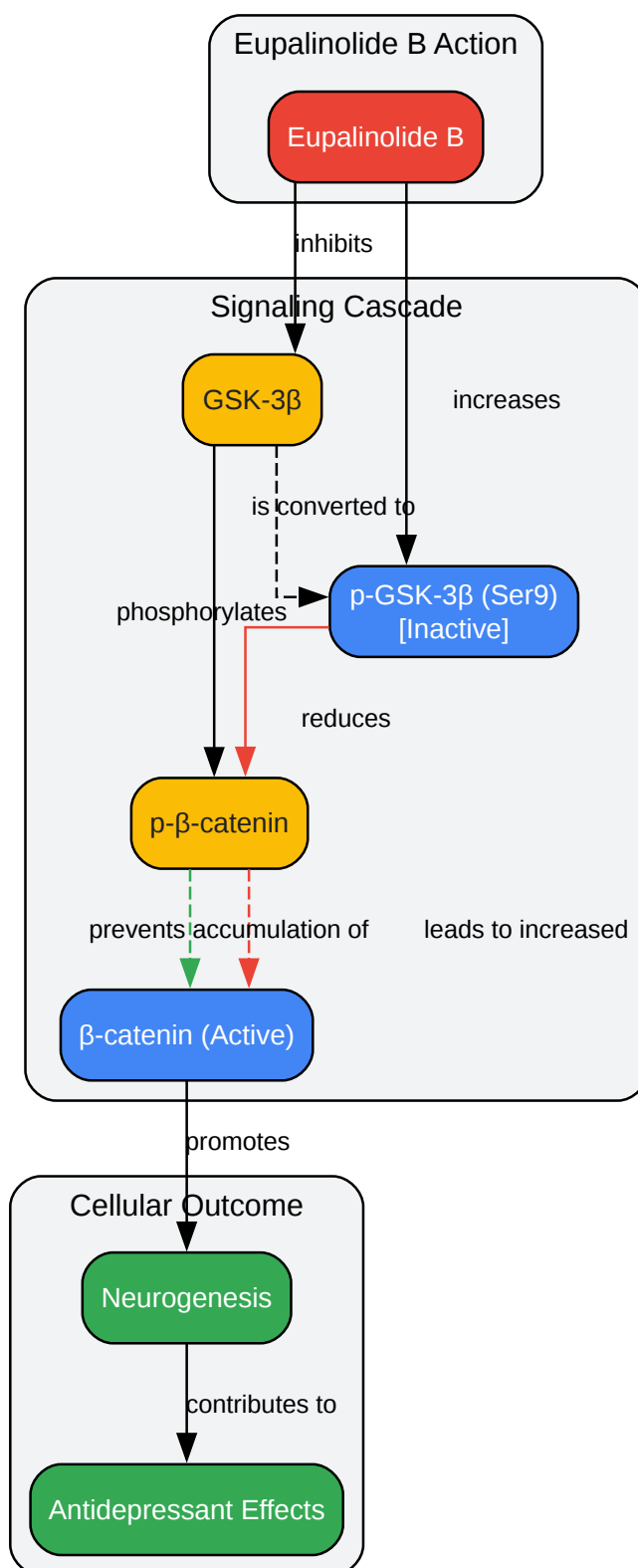
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Figure 1: **Eupalinolide B**-induced ferroptosis and cell cycle arrest in hepatic carcinoma.

- ROS-ER-JNK Pathway and Migration Inhibition: In addition to inducing cell death, **Eupalinolide B** inhibits the migration of human hepatic carcinoma cells.[9] This action is not linked to ferroptosis but is instead mediated through the activation of the Reactive Oxygen Species (ROS)-ER-JNK signaling pathway.[9][10]







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